1-Acetyl-2-butylpiperidin-4-one
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Overview
Description
1-Acetyl-2-butylpiperidin-4-one is a piperidine derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their pharmacological properties .
Preparation Methods
The synthesis of 1-Acetyl-2-butylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-butanone with appropriate aldehydes and ammonium acetate under specific reaction conditions . Industrial production methods often employ multi-component reactions, which are efficient and cost-effective . For instance, the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions can yield piperidine derivatives .
Chemical Reactions Analysis
1-Acetyl-2-butylpiperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-2-butylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Biology: Its derivatives exhibit significant antimicrobial, antiviral, and antifungal activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-butylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Acetyl-2-butylpiperidin-4-one can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique acetyl and butyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
919119-05-4 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-acetyl-2-butylpiperidin-4-one |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-10-8-11(14)6-7-12(10)9(2)13/h10H,3-8H2,1-2H3 |
InChI Key |
XYCRGFUKCYXXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CCN1C(=O)C |
Origin of Product |
United States |
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